4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride
Overview
Description
4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride is a chemical compound. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
The synthesis of piperidine derivatives has been a widespread practice in the pharmaceutical industry . The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 . Therefore, the selection of various substituents on top of the benzyl-piperidine residue is a well-established approach in the synthesis of new active agents .Molecular Structure Analysis
The molecular formula of this compound is C20H25Cl2NO . The molecular weight is 366.32500 .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Acetylcholinesterase Inhibition
- Anti-Acetylcholinesterase Activity : A study focused on synthesizing 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally similar to the compound , found significant anti-acetylcholinesterase (anti-AChE) activity. These compounds, including 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, were identified as potential inhibitors of acetylcholinesterase, making them candidates for antidementia agent development (Sugimoto et al., 1990).
Metabolic Activity
- Influence on Metabolic Activity : Another study examined a closely related compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, in obese rats. The findings revealed a reduction in food intake and weight gain in treated obese rats, indicating a potential role in metabolic regulation (Massicot et al., 1985).
Antimicrobial Activities
- Antimicrobial Properties : A study conducted on (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, a derivative of the compound , explored its antimicrobial properties. The synthesized compound demonstrated moderate activities against various bacterial strains, including E. coli and Staphylococcus aureus (Ovonramwen et al., 2019).
Synthesis and Structural Studies
- Synthetic Processes and Structures : Research on the synthesis of related compounds, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, provides insight into potential synthesis routes and structural characteristics of piperidine derivatives. These studies contribute to understanding the chemical properties and potential applications of such compounds (Zheng Rui, 2010).
Cytotoxic and Anticancer Properties
- Cytotoxic and Anticancer Agents : A series of compounds including 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, related to the compound , were synthesized and evaluated for cytotoxicity. These compounds displayed significant cytotoxicity towards various cancer cell lines, suggesting potential as anticancer agents (Dimmock et al., 1998).
Mechanism of Action
Properties
IUPAC Name |
4-[2-(2-benzyl-4-chlorophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO.ClH/c21-19-6-7-20(23-13-10-16-8-11-22-12-9-16)18(15-19)14-17-4-2-1-3-5-17;/h1-7,15-16,22H,8-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLUGRCBSZJWDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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